benzo[f]quinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinolin-5-amine is a nitrogen-containing heterocyclic aromatic compound It is a derivative of benzoquinoline, characterized by the presence of an amine group at the 5-position of the benzo[f]quinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzo[f]quinolin-5-amine can be synthesized through various methods, including the Friedländer annulation, which involves the condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/potassium hydroxide or with diketones or β-ketoesters . Another method involves the use of molecular iodine as a catalyst in a domino protocol for the synthesis of benzo[f]quinolinyl acetamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free domino one-pot protocols and environmentally friendly catalysts is preferred to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[f]quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydrothis compound.
Substitution: Various substituted benzo[f]quinolin-5-amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzo[f]quinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of benzo[f]quinolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as ATP synthase and topoisomerase II, leading to disruption of cellular processes and exhibiting antimicrobial and anticancer effects . The compound’s ability to form stable complexes with these enzymes is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinolin-5-amine can be compared with other similar compounds, such as:
Benzo[h]quinolin-5-amine: Similar structure but with different electronic and steric properties.
Quinoline: Lacks the fused benzene ring, resulting in different chemical reactivity and biological activity.
Isoquinoline: Structural isomer with the nitrogen atom in a different position, leading to distinct chemical and biological properties.
This compound is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
873414-73-4 |
---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
benzo[f]quinolin-5-amine |
InChI |
InChI=1S/C13H10N2/c14-12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,14H2 |
InChI-Schlüssel |
YAIZPHHPRUNDJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C(=CC2=C1)N)N=CC=C3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.